Ecklonialactone A

Description

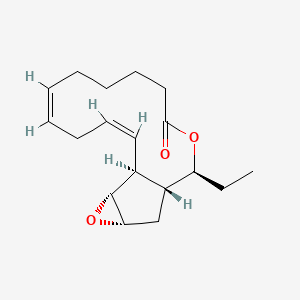

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26O3 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(1R,2S,9Z,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one |

InChI |

InChI=1S/C18H26O3/c1-2-15-14-12-16-18(21-16)13(14)10-8-6-4-3-5-7-9-11-17(19)20-15/h3-4,8,10,13-16,18H,2,5-7,9,11-12H2,1H3/b4-3-,10-8-/t13-,14+,15-,16-,18+/m0/s1 |

InChI Key |

GZNRNQVZDUCYFB-SOVGUPCDSA-N |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@H]3[C@@H]([C@H]2/C=C\C/C=C\CCCCC(=O)O1)O3 |

Canonical SMILES |

CCC1C2CC3C(C2C=CCC=CCCCCC(=O)O1)O3 |

Synonyms |

ecklonialactone A |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization

Methodologies for Planar Structure Determination

The initial challenge in characterizing Ecklonialactone A was to determine its planar structure, essentially creating a 2D map of its atomic connectivity. This was achieved through a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were employed to establish the connectivity between protons and carbons. oup.com For instance, ¹H NMR revealed the presence of vinylic protons, while ¹³C NMR data indicated the existence of a carbonyl group, characteristic of a lactone, and several other key functional groups. oup.com The mass spectrometry data provided a molecular formula of C₁₈H₂₆O₃. oup.comnih.gov

Table 1: Key Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) at m/z 292 | Suggests a molecular formula of C₁₈H₂₆O₃ |

| ¹H NMR | Signals for vinylic protons | Presence of carbon-carbon double bonds |

| ¹³C NMR | Signal around δ 173.8 | Indicates a carbonyl carbon (lactone) |

| COSY | Correlations between adjacent protons | Establishes proton-proton connectivity |

| HMBC | Correlations between protons and carbons over 2-3 bonds | Helps to connect different molecular fragments |

X-ray Crystallographic Analysis

While spectroscopic methods provided a strong foundation for the planar structure, X-ray crystallography offered definitive proof. oup.com This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org The way the X-rays are scattered provides a detailed three-dimensional map of the electron density within the molecule, thereby revealing the precise arrangement of every atom. wikipedia.org The successful X-ray crystallographic analysis of this compound confirmed the planar structure that had been proposed based on spectroscopic data. oup.comoup.com

Determination of Relative Stereochemistry

With the planar structure established, the next step was to determine the relative stereochemistry of the multiple chiral centers within the this compound molecule. The relative configuration refers to the spatial arrangement of atoms or groups at these stereocenters relative to each other.

The initial determination of the relative stereochemistry of this compound was also accomplished through X-ray crystallographic analysis. oup.com The diffraction data not only confirmed the connectivity of the atoms but also revealed their specific orientation in three-dimensional space, providing a clear picture of the relative stereochemical relationships between the various substituents on the ring system.

Elucidation of Absolute Stereochemistry

Determining the absolute stereochemistry goes a step further than relative stereochemistry. It defines the exact three-dimensional arrangement of atoms in a chiral molecule, distinguishing it from its non-superimposable mirror image (enantiomer).

Circular Dichroism (CD) Analysis of Derivatives

Circular dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.commdpi.com This method measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com To determine the absolute stereochemistry of this compound, a dibenzoate derivative was synthesized. nih.govacs.org The introduction of the benzoate (B1203000) groups, which have strong chromophores, enhances the CD signals, making the analysis more reliable. nih.gov The resulting CD spectrum of the dibenzoate derivative was analyzed, and by applying established rules that correlate the sign of the Cotton effect to the spatial arrangement of the chromophores, the absolute configuration at the stereocenters was deduced. nih.govacs.org This analysis indicated a 11S, 12R, 13S, 15R, 16S stereochemistry for this compound. nih.govacs.org

Correlation with Known Chiral Standards

Further confirmation of the absolute stereochemistry can often be achieved by chemically correlating the unknown compound to a known chiral standard. While direct correlation for this compound itself is not explicitly detailed in the provided context, the consistency of its spectroscopic data (¹H and ¹³C NMR) and optical rotation with those of related ecklonialactones, whose stereochemistries were also determined, provides strong corroborative evidence. nih.gov The similar optical rotations across the ecklonialactone family suggest that they share the same absolute configuration at comparable stereocenters. nih.govacs.org

Structural Comparison with Related Oxylipins (e.g., Hybridalactone, Eiseniachlorides)

This compound belongs to a class of oxygenated fatty acid derivatives known as oxylipins. jst.go.jp Its chemical architecture shares similarities with other marine natural products, particularly hybridalactone and the eiseniachlorides. These compounds, while originating from different algal species, exhibit common structural motifs that suggest related biosynthetic origins.

Hybridalactone , first isolated from the red alga Laurencia hybrida, is a complex oxylipin whose structure was determined through extensive spectroscopic methods, including X-ray diffraction and total synthesis. mdpi.comnih.govresearchgate.net Like this compound, hybridalactone features a macrocyclic lactone ring system. mdpi.com However, a key difference lies in the core structure; hybridalactone contains a cyclopropane (B1198618) ring within its framework, a feature absent in this compound. mdpi.comnih.gov The complete stereochemistry of hybridalactone was established through a combination of molecular mechanics calculations and X-ray crystallography of a derivative. wustl.edu

The eiseniachlorides (A, B, and C) are a group of chlorinated oxylipins discovered in the brown alga Eisenia bicyclis. jst.go.jpresearchgate.net These compounds are structurally more closely related to this compound. Eiseniachloride B, for instance, is a C18 oxylipin that incorporates a cyclopentane (B165970) ring, a chlorohydrin group, and a 14-membered lactone system with five stereogenic centers. jst.go.jp The shared presence of a halogen atom (chlorine) and a similar macrocyclic lactone structure underscores a likely common biosynthetic pathway involving lipoxygenase-mediated oxidation of polyunsaturated fatty acids. jst.go.jpnih.gov Total synthesis efforts have been undertaken for eiseniachloride B, starting from a precursor that can also lead to Ecklonialactone B, highlighting their synthetic relationship. jst.go.jp

The structural elucidation of this compound itself involved various NMR techniques and was further confirmed by the determination of its absolute stereochemistry through CD analysis of a dibenzoate derivative. nih.govacs.org This analysis established the stereochemistry as 11S, 12R, 13S, 15R, 16S. nih.govacs.org The structural similarities and differences between these marine oxylipins are crucial for understanding their ecological roles and potential as leads for drug discovery.

Below is a data table summarizing the key structural features of these compounds.

| Compound | Core Structural Features | Molecular Formula | Source Organism |

| This compound | Macrocyclic lactone, bicyclic ether system nih.gov | C18H26O3 nih.gov | Ecklonia stolonifera, Egregia menziesii nih.govnih.gov |

| Hybridalactone | Macrocyclic lactone, cyclopropane ring mdpi.comnih.gov | C20H28O3 lipidmaps.org | Laurencia hybrida mdpi.comnih.gov |

| Eiseniachloride B | 14-membered lactone, cyclopentane ring, chlorohydrin jst.go.jp | C18H29ClO3 uni.luknapsackfamily.com | Eisenia bicyclis jst.go.jp |

| Eiseniachloride C | 14-membered lactone, cyclopentane ring, chlorohydrin uni.lu | C20H29ClO3 uni.lu | Eisenia bicyclis researchgate.net |

Biosynthetic Pathways and Precursors

Origin from Polyunsaturated Fatty Acids

The biosynthesis of Ecklonialactone A and its analogs commences with polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net These essential fatty acids serve as the fundamental building blocks for a wide array of oxylipins. In the marine environment, brown algae are particularly rich in C18 and C20 PUFAs, which are the primary precursors for the synthesis of these bioactive molecules. mdpi.comnih.gov Specifically, eicosapentaenoic acid (EPA), a 20-carbon omega-3 fatty acid, has been identified as a key precursor for certain classes of oxylipins, including those related to ecklonialactones. researchgate.nettherascience.comhsis.org The process is initiated by the enzymatic oxygenation of these fatty acids. frontiersin.orgjst.go.jp

Role of Lipoxygenase-Mediated Oxidation in Biosynthesis

A crucial step in the biosynthetic pathway of this compound is the oxidation of PUFAs, a reaction primarily catalyzed by lipoxygenase (LOX) enzymes. nih.govresearchgate.netfrontiersin.orgjst.go.jp Lipoxygenases are a family of non-heme iron-containing enzymes that facilitate the stereospecific insertion of molecular oxygen into PUFAs that contain a (1Z,4Z)-pentadiene structural motif. nih.govfrontiersin.org This enzymatic action leads to the formation of fatty acid hydroperoxide intermediates. jimdofree.com These hydroperoxides are pivotal molecules that can then be further transformed by other enzymes into a diverse range of oxylipin structures. nih.govjimdofree.com The lipoxygenase pathway is a widespread and significant route for the production of bioactive compounds in both terrestrial and marine organisms. mdpi.comfrontiersin.org

Enzymatic Transformations in Marine Algae

Following the initial lipoxygenase-mediated oxidation, the resulting fatty acid hydroperoxides undergo further enzymatic transformations within the marine algae to yield the complex structure of this compound. dntb.gov.ua These transformations are key to the formation of the characteristic cyclic and lactone features of the molecule.

Investigations into Hydroperoxide Bicyclase Activity (e.g., CYP50918A1)

Recent research has shed light on the involvement of specific enzymes in the cyclization of fatty acid hydroperoxides. One such enzyme, a hydroperoxide bicyclase designated as CYP50918A1, has been identified and studied. dntb.gov.uanih.gov Although initially characterized in the cercozoan Plasmodiophora brassicae, its activity provides a model for understanding similar transformations in brown algae. nih.govresearchgate.net This enzyme is capable of converting fatty acid hydroperoxides into novel heterobicyclic oxylipins. nih.gov The mechanism is proposed to involve an epoxyallylic cation intermediate, which then undergoes cyclization to form bicyclic products. nih.govresearchgate.net The discovery of CYP5164A3, the first hydroperoxide bicyclase found in the brown alga Ectocarpus siliculosus, further supports the crucial role of this enzyme class in the biosynthesis of heterobicyclic oxylipins like ecklonialactones. researchgate.net

Biogenetic Relationships with Co-occurring Metabolites

This compound is often found in brown algae alongside a suite of structurally related oxylipins, highlighting their shared biosynthetic origins. nih.govresearchgate.net These co-occurring metabolites, such as Ecklonialactone B, C, and D, as well as eiseniachlorides and egregiachlorides, are all believed to arise from the same lipoxygenase-mediated oxidation pathway of PUFAs. nih.govresearchgate.net The structural variations among these compounds likely result from subtle differences in the enzymatic processing of common hydroperoxide precursors. For instance, plasmodiophorols, another class of related bicyclic oxylipins, are considered congeners of ecklonialactones and egregiachlorides. nih.govresearchgate.net The study of these related compounds provides valuable insights into the intricate and branching nature of oxylipin biosynthetic pathways in marine algae. researchgate.netdntb.gov.ua

Synthetic Chemistry of Ecklonialactone a

Total Synthesis Strategies and Methodologies

The protecting-group-free synthesis of Ecklonialactone A is distinguished by its reliance on five key transition-metal-catalyzed transformations that are instrumental in constructing the carbon skeleton and installing the required stereochemistry. acs.orgnih.govacs.org These reactions represent powerful tools in modern organic synthesis, enabling complex bond formations with high precision.

The initial stereocenter of the synthesis is established via a rhodium-catalyzed asymmetric 1,4-addition, also known as a conjugate addition reaction. nih.govrsc.org In this key step, an alkenyl boronate is added to a commercially available butenolide. acs.orgnih.gov The stereochemical outcome of this reaction is controlled by a chiral carvone-derived diene ligand complexed to the rhodium catalyst. acs.orgnih.govnih.gov This transformation effectively sets the absolute configuration at a crucial position, which then directs the stereochemistry of subsequent reactions.

To construct the five-membered carbocycle embedded in the structure of this compound, a ring-closing olefin metathesis (RCM) reaction is employed. nih.govnih.gov This powerful carbon-carbon bond-forming reaction utilizes a diene precursor and is catalyzed by a ruthenium indenylidene complex. acs.orgnih.govnih.gov This specific type of catalyst was chosen as an effective alternative to more traditional Grubbs-type catalysts for this particular transformation. The RCM reaction proceeds by intramolecularly joining two terminal alkene moieties to form the cyclopentene (B43876) ring and releasing ethylene (B1197577) as the sole byproduct, exemplifying the atom economy of this method. wikipedia.org

The formation of the large macrocyclic ring represents one of the most significant challenges in the synthesis of this compound. This was accomplished using a ring-closing alkyne metathesis (RCAM) reaction. acs.orgnih.gov A major difficulty in this step is the presence of a fragile epoxide ring within the substrate, which is prone to ring-opening under acidic or nucleophilic conditions. nih.govnih.gov To overcome this, a highly tolerant and efficient molybdenum alkylidyne catalyst, specifically [(Ph3SiO)3Mo≡CPh]·OEt2, was utilized. acs.orgfigshare.comnih.gov The bulky triphenylsilanolate ligands on this complex temper the Lewis acidity of the molybdenum center, preventing it from catalyzing the undesired opening of the epoxide ring. nih.govnih.gov This catalyst effectively cyclizes a diyne precursor to form the macrocyclic alkyne, which is then selectively reduced to the corresponding (Z)-alkene found in the natural product using reagents like nickel boride or a Lindlar catalyst. acs.orgfigshare.comnih.gov

| Reaction Type | Purpose | Catalyst System Example | Reference |

|---|---|---|---|

| Rhodium-Catalyzed 1,4-Addition | Setting the first chiral center | [Rh(C2H4)2Cl]2 with a carvone-derived diene ligand | acs.orgnih.govnih.gov |

| Ring-Closing Olefin Metathesis (RCM) | Formation of the five-membered carbocycle | Ruthenium indenylidene complex | nih.govnih.gov |

| Ring-Closing Alkyne Metathesis (RCAM) | Formation of the macrocycle | Molybdenum alkylidyne complex: [(Ph3SiO)3Mo≡CPh]·OEt2 | acs.orgfigshare.comnih.gov |

While intramolecular allenylation is a powerful strategy for assembling complex polycyclic systems, its use has been documented in the synthesis of other natural products, such as the construction of the tricyclic ABC-ring framework of madangamine alkaloids. researchgate.netresearchgate.net However, this specific transformation has not been reported as a key strategy in the published total syntheses of this compound, which features a bicyclic core composed of a macrocycle fused to a cyclopentane (B165970) ring rather than a tricyclic framework.

Ring-Closing Alkyne Metathesis (e.g., Molybdenum Alkylidyne Complexes)

Application of Asymmetric Catalysis

The total synthesis of ecklonialactones has served as a platform for the application and development of powerful asymmetric catalytic methods. These strategies are crucial for establishing the correct stereochemistry of the molecule, which is essential for its biological activity. Key among these are the catalytic asymmetric Claisen rearrangement, a diastereotopos-differentiating ring-closing metathesis, and a regio- and diastereoselective epoxidation.

A pivotal step in the enantioselective synthesis of the ecklonialactone core is the catalytic asymmetric Claisen rearrangement (CAC). researchgate.netnih.gov This reaction has been effectively employed to set key stereocenters in the acyclic precursors of the cyclopentanoid building block. rsc.org In the synthesis of (-)-Ecklonialactone B, a Gosteli-type allyl vinyl ether was subjected to a Claisen rearrangement catalyzed by a chiral copper(II)-bisoxazoline complex. researchgate.netrsc.org

This transformation, utilizing a {Cu[(S,S)-tert-Bu-box]}(H₂O)₂(SbF₆)₂ catalyst, proceeds with high chemo- and stereoselectivity to furnish an α-keto ester with the desired (3R,4R) configuration as a single stereoisomer. rsc.orgnih.gov The success of this reaction is notable, even though it required a higher catalyst loading and longer reaction times compared to structurally related substrates. rsc.org This method demonstrates the power of the CAC in constructing stereochemically dense acyclic fragments that are primed for subsequent cyclization. rsc.orgrsc.org

| Catalytic Asymmetric Claisen Rearrangement Data | |

| Substrate | Gosteli-type allyl vinyl ether ((E,Z)-5) |

| Catalyst | {Cu[(S,S)-tert-Bu-box]}(H₂O)₂(SbF₆)₂ (10) |

| Product | α-keto ester (3R,4R)-4 |

| Stereoselectivity | Single stereoisomer |

| Significance | Establishes C11 and C15 stereocenters in an acyclic precursor. rsc.org |

Following the establishment of the acyclic stereocenters, ring-closing metathesis (RCM) is employed to construct the cyclopentene ring. A particularly noteworthy application in the synthesis of (-)-Ecklonialactone B is a diastereotopos-differentiating RCM. researchgate.netnih.gov This type of RCM is a powerful strategy for desymmetrization, where the catalyst selectively reacts with one of two prochiral olefinic groups. This reaction, mediated by a Grubbs catalyst, efficiently forms the five-membered ring, transforming an acyclic diene into the desired cyclopentenoid building block. researchgate.netresearchgate.netnih.gov The strategic use of RCM, including this diastereotopos-differentiating variant, highlights the efficiency of this reaction in complex molecule synthesis. researchgate.net

The final installation of the epoxide ring in the ecklonialactone structure requires a highly selective oxidation. The synthesis of (-)-Ecklonialactone B features a regio- and diastereoselective epoxidation as a key final step. researchgate.net This transformation is challenging due to the presence of multiple double bonds in the macrocyclic precursor. Initial attempts using m-CPBA resulted in high regioselectivity for the C12/C13 double bond but yielded the undesired diastereomer. researchgate.net A successful strategy involves a two-step procedure that takes advantage of the intrinsic nucleophilicity of the diene to achieve the desired (12S,13R) configuration of the epoxide. researchgate.net In a different approach, a vanadium-catalyzed, hydroxy-directed epoxidation has also been successfully employed, showcasing another powerful method for controlling stereochemistry during this critical step. nih.govacs.org The sensitivity of the epoxide to ring-opening reactions necessitates that this step be performed late in the synthetic sequence. nih.govacs.org

Diastereotopos-Differentiating Ring-Closing Metathesis

Unified Methodologies for Collective Synthesis of Ecklonialactones and Analogs

The structural similarities among the ecklonialactone family have prompted the development of unified synthetic strategies that allow for the collective synthesis of several members and their analogs from a common intermediate. nih.govjst.go.jp These approaches are highly efficient and flexible, providing access to a range of related natural products for further biological evaluation.

A notable example is a catalysis-based, protecting-group-free total synthesis of Ecklonialactones A, B, and C. nih.govjst.go.jp This strategy diverges from a common building block, which is itself synthesized using key metal-catalyzed reactions, including a rhodium-catalyzed asymmetric 1,4-addition and a ruthenium-catalyzed ring-closing alkene metathesis (RCM). nih.govjst.go.jp The macrocyclic lactone is then formed via a ring-closing alkyne metathesis (RCAM) using a highly tolerant molybdenum alkylidyne catalyst, which is crucial to avoid the premature opening of the fragile epoxide ring. acs.orgjst.go.jp A final semi-reduction of the resulting cycloalkyne yields the target ecklonialactone. jst.go.jp This unified approach showcases the power of modern catalytic methods in achieving elegant and efficient total syntheses. nih.gov

More recently, a unified methodology has been proposed to synthesize a wider range of 14-membered macrocyclic structures, including Ecklonialactones A, B, C, and D, as well as related compounds like the Eiseniachlorides. researchgate.netnih.gov This convergent approach further underscores the trend towards flexible and divergent synthetic routes in natural product synthesis. researchgate.net

| Key Features of Unified Synthesis | |

| Core Strategy | Divergence from a common intermediate to access multiple ecklonialactones. nih.govjst.go.jp |

| Key Reactions | Rh-catalyzed 1,4-addition, Ru-catalyzed RCM, Mo-catalyzed RCAM. acs.orgjst.go.jp |

| Advantages | Protecting-group-free, high efficiency, flexibility. jst.go.jp |

| Scope | Ecklonialactones A, B, C, D, and other analogs. researchgate.netnih.gov |

Synthetic Challenges and Innovations

The synthesis of this compound and its congeners is not without significant hurdles. These challenges have spurred innovation, leading to the development of new synthetic methods and strategies.

Stereoselective Installation of Skipped Dienes

A significant challenge in the synthesis of many complex natural products, including the ecklonialactones, is the stereoselective installation of skipped diene (1,4-diene) motifs. researchgate.net The synthesis of these systems is less developed compared to their conjugated (1,3-diene) counterparts due to the sp³-hybridized carbon separating the two olefins. researchgate.net

In the context of ecklonialactone synthesis, this challenge was notably addressed in Fürstner's total synthesis. researchgate.net A key innovation was the development of a stereodivergent approach using the hydroboration of allenes, where the choice of hydroborating agent (9-BBN or (Sia)₂BH) dictates the geometry (E or Z) of the resulting allylic alcohol. researchgate.net This, combined with subsequent cross-coupling reactions like the Migita-Kosugi-Stille coupling, allows for precise control over the diene stereochemistry. researchgate.net The difficulty in constructing these skipped diene systems underscores the need for continued development of highly stereoselective catalytic methodologies. rsc.orgresearchgate.net

Strategies for Managing Labile Oxirane Rings during Synthesis

The oxirane (epoxide) ring in ecklonialactones is highly susceptible to ring-opening reactions, a characteristic that complicates multi-step total synthesis. nih.gov This instability necessitates the careful selection of reagents and reaction conditions to preserve the epoxide integrity throughout the synthetic sequence. A significant challenge arises during the macrocyclization step, where the formation of the 14-membered lactone ring is required.

One successful strategy to mitigate the lability of the oxirane ring involves a protecting-group-free synthesis approach. nih.gov Key to this approach is the use of transition-metal-catalyzed reactions that are tolerant of the epoxide functionality. For instance, a ring-closing alkyne metathesis (RCAM) has been employed to forge the macrocyclic ring. nih.gov The choice of catalyst for this step is critical. Traditional molybdenum alkylidyne catalysts were found to be too harsh, leading to the decomposition of the sensitive oxirane ring. nih.gov

A breakthrough was achieved with the development of a new generation of molybdenum alkylidyne complexes, specifically [(Ph3SiO)3Mo≡CPh]·OEt2. nih.gov This catalyst features bulky triphenylsilanolate ligands that temper the Lewis acidity of the molybdenum center. nih.gov This reduced Lewis acidity prevents the catalyst from activating the epoxide oxygen for nucleophilic attack, thereby avoiding the undesired ring-opening. nih.gov The use of this highly tolerant yet efficient catalyst enabled the successful cyclization to form the macrocyclic alkyne precursor without compromising the oxirane ring. nih.gov Following the RCAM step, the resulting cycloalkyne can be reduced to the required (Z)-alkene using methods like Lindlar reduction or nickel boride, completing the carbon skeleton of ecklonialactone. nih.gov

Another key transformation that must be managed carefully is the epoxidation itself. A vanadium-catalyzed, hydroxy-directed epoxidation has been utilized to install the oxirane ring with high regio- and diastereoselectivity. nih.gov This method allows for the controlled formation of the epoxide on the allylic alcohol precursor.

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of ecklonialactones is crucial for exploring structure-activity relationships and elucidating their biological functions. nih.gov A unified and convergent methodology allows for the synthesis of various ecklonialactones, eiseniachlorides, and their analogues from common intermediates. nih.govsciprofiles.com

Directed chemical modifications are employed to generate structural diversity from the natural product scaffold. For example, the oxirane ring of this compound and B can be opened under acidic conditions using perchloric acid (HClO₄) to produce the corresponding anti-diols, Ecklonialactone C and D, respectively. researchgate.net This transformation introduces new stereocenters and functional groups, allowing for the investigation of their impact on biological activity.

The synthesis of stereoisomers, including enantiomers and epimers, is essential for understanding the stereochemical requirements for biological activity. A collective total synthesis approach has enabled the preparation of several stereoisomers of Ecklonialactone B. nih.govresearchgate.net

ent-Ecklonialactone B : The enantiomer of Ecklonialactone B has been synthesized, allowing for a direct comparison of the biological activities of the two mirror-image forms. nih.gov

16-epi-Ecklonialactone B : This epimer, which differs from the natural product only in the stereochemistry at the C16 position, has also been synthesized. nih.gov The synthesis leverages a chemo- and stereoselective epoxidation strategy involving the formation of bromohydrin intermediates followed by nucleophilic substitution with silver(I) oxide, which can yield both Ecklonialactone B and its C16-epimer. researchgate.net

12,13-diepi-Ecklonialactone B : An analogue with inverted stereochemistry at both the C12 and C13 positions of the oxirane ring has been prepared, providing further insight into the structural significance of the epoxide's stereoconfiguration. nih.gov

The high propensity of the ecklonialactone oxirane ring to open has led to the investigation of its ring-opening products. nih.gov These products are not merely synthetic artifacts but can also be naturally occurring compounds.

Eiseniachlorides are a class of chlorinated oxylipins that are structurally related to ecklonialactones. jst.go.jp They are essentially chlorohydrins formed by the nucleophilic attack of a chloride ion on the epoxide ring of an ecklonialactone precursor. jst.go.jp For instance, it has been observed that this compound rapidly converts to Eiseniachloride A, along with other oxirane-opening products, when stored in deuterated chloroform (B151607) (CDCl₃). jst.go.jp This suggests that eiseniachlorides may be artifacts formed during extraction procedures that use chlorinated solvents. jst.go.jp

The synthesis of these chlorohydrins can also be achieved through directed chemical means. The total synthesis of Eiseniachloride B has been accomplished from an optically active lactol via Ecklonialactone B in a multi-step sequence. jst.go.jp This confirms the structural relationship between the two classes of marine natural products and provides a synthetic route to these chlorinated derivatives for further study. jst.go.jp The opening of the epoxide ring to form a chlorohydrin represents a key transformation in the biosynthesis or chemical derivatization of these compounds. jst.go.jp

Investigation of Biological Activity and Mechanistic Insights

Preclinical Research on Biological Potential

Initial investigations into Ecklonialactone A have revealed a promising spectrum of biological activities, paving the way for more in-depth preclinical studies. This research is crucial in elucidating the compound's therapeutic promise and understanding how its unique chemical architecture translates into biological function.

Exploration of Diverse Biological Activities

This compound has demonstrated a range of biological effects in preclinical models, highlighting its potential as a lead compound for drug discovery. ontosight.ai Key areas of investigation include its anti-inflammatory, antioxidant, and neuroprotective properties.

The anti-inflammatory potential of this compound is a significant area of interest. ontosight.ai Chronic inflammation is a hallmark of numerous diseases, and compounds that can modulate inflammatory pathways are of great therapeutic value. Research suggests that this compound can influence inflammatory responses, although the precise mechanisms are still under investigation. ontosight.ai

In addition to its anti-inflammatory effects, this compound exhibits notable antioxidant activity. ontosight.ai Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a wide array of pathologies. The antioxidant properties of this compound suggest it may help protect cells from oxidative damage. ontosight.ai

Furthermore, preliminary studies have pointed towards the neuroprotective potential of this compound. Neurodegenerative diseases represent a major challenge to global health, and the discovery of new neuroprotective agents is a critical research goal.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Investigated Effect |

|---|---|

| Anti-inflammatory | Modulation of inflammatory responses. ontosight.ai |

| Antioxidant | Protection of cells from oxidative damage. ontosight.ai |

| Neuroprotective | Potential to protect nerve cells from damage. |

| Anti-neoplastic | Promising activity against tumor growth. ontosight.ai |

Structure-Activity Relationship (SAR) Studies

To optimize the therapeutic potential of this compound, researchers are actively engaged in structure-activity relationship (SAR) studies. wikipedia.org SAR studies involve synthesizing and testing various analogs of the natural product to identify the key structural features responsible for its biological activity. wikipedia.org This knowledge is instrumental in designing more potent and selective derivatives. wikipedia.org

The unique and complex architecture of this compound, characterized by a 14-membered macrocyclic lactone ring fused with other cyclic systems, is central to its biological activity. nih.govnih.gov The presence and stereochemistry of functional groups, such as epoxides and hydroxyl groups, as well as the conformation of the macrolide ring, are thought to play a crucial role in how the molecule interacts with its biological targets. nih.govnih.gov

For instance, the epoxide ring within the Ecklonialactone structure is a point of interest for its potential to react with nucleophilic residues in proteins, which could be a key aspect of its mechanism of action. researchgate.net The synthesis of various ecklonialactones and their analogs, including stereoisomers, allows for a systematic investigation of how modifications to these structural motifs affect the compound's biological profile. nih.govresearchgate.net These studies are essential for building a comprehensive understanding of the relationship between the three-dimensional structure of this compound and its mechanistic functions. rsc.org

Mechanistic Investigations at the Molecular Level

Unraveling the precise molecular mechanisms by which this compound exerts its biological effects is a key focus of ongoing research. Understanding these mechanisms is fundamental to the rational design of future therapeutic agents based on its scaffold.

Postulated Interactions with Molecular Targets

While the specific molecular targets of this compound are still being fully elucidated, several hypotheses have been put forward based on its observed biological activities. The ability of small molecules to interact with and modulate the function of proteins is a cornerstone of pharmacology. harvard.edu

Given its anti-inflammatory properties, it is postulated that this compound may interact with key proteins in inflammatory signaling pathways. These could include enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or transcription factors like NF-κB that regulate the expression of pro-inflammatory genes. Further research, including techniques like affinity chromatography and molecular docking studies, is needed to identify and validate these potential targets.

Potential Influence on Cellular Pathways

The biological activities of this compound are likely the result of its ability to modulate one or more cellular signaling pathways. nih.gov These intricate networks of molecular interactions govern cellular processes, and their dysregulation is often a cause or consequence of disease.

For example, the antioxidant effects of this compound could be mediated through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. Its potential anti-cancer effects might involve the modulation of pathways that control cell cycle progression, apoptosis (programmed cell death), or angiogenesis (the formation of new blood vessels that support tumor growth). nih.gov One study has suggested that this compound may be involved in the primary bile acid biosynthesis pathway. mdpi.com Further investigation into how this compound influences these and other cellular pathways will provide a more complete picture of its therapeutic potential.

Ecological Significance and Role in Marine Environments of this compound

This compound, a C18 tricyclic oxylipin, plays a significant role in the chemical ecology of the marine environments it inhabits. mdpi.com As a secondary metabolite produced by brown algae, its presence is not arbitrary but is linked to the organism's strategies for survival and defense against environmental pressures. mdpi.comnih.gov

Role as Potential Feeding Repellents in Marine Organisms

Research has identified this compound as a potential feeding repellent, particularly against certain invertebrate herbivores. The brown alga Ecklonia stolonifera is a known producer of ecklonialactones. koreascience.kroup.com Observations have shown that the abalone Haliotis discus hannai feeds very little on E. stolonifera, suggesting the presence of feeding-deterrent substances within the alga. oup.com

In a foundational study, this compound was isolated from E. stolonifera and tested for its effects on abalone feeding. The compound exhibited a weak feeding-deterrent activity when compared to a control group. oup.com This antifeedant activity against the abalone Haliotis discus hannai has been noted as a key ecological function of this compound and the related Ecklonialactone B. mdpi.com This repellent characteristic indicates that this compound is part of the alga's chemical defense arsenal, discouraging predation by marine herbivores and contributing to the alga's survival.

Contribution to Algal Defense Mechanisms

The role of this compound extends beyond direct feeding deterrence to a broader contribution to the defense mechanisms of the algae that produce it. This compound belongs to a class of compounds known as oxylipins, which are oxidized fatty acid derivatives. mdpi.comjst.go.jp In marine algae, which lack an adaptive immune system, these chemical compounds are a crucial component of their innate immunity. mdpi.comjst.go.jp

The production of oxylipins is often a response to various biotic and abiotic stresses. nih.gov Evidence suggests that these compounds are involved in systemic defense mechanisms, accumulating in response to wounding and pathogen infection. mdpi.comnih.gov The biosynthesis of oxylipins like this compound is a dynamic process, often initiated when the alga is under duress. nih.gov Therefore, this compound's presence is indicative of its active role in protecting the alga from a range of environmental threats.

Analytical Methodologies for Ecklonialactone a and Its Derivatives

Chromatographic Separation Techniques for Isolation and Purification

The initial separation of Ecklonialactone A from its natural source, the brown alga Ecklonia stolonifera, involves a systematic chromatographic approach to handle the complex mixture of metabolites. oup.com

Column Chromatography

Column chromatography serves as the primary and essential first step in the purification process. oup.comyoutube.com Researchers begin with the neutral extract of the alga, which is subjected to a series of column chromatography steps. oup.com This technique partitions the components of the mixture between a solid stationary phase and a liquid mobile phase. youtube.com

For the isolation of this compound, a combination of alumina (B75360) and silica (B1680970) gel is used as the stationary phase. oup.com This initial fractionation effectively separates the crude extract into different fractions based on the polarity of the constituent compounds, allowing for the enrichment of the fraction containing the target lactones. oup.comyoutube.com

High-Performance Liquid Chromatography (HPLC)

Following the initial cleanup by column chromatography, High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound. oup.com HPLC is a high-resolution separation technique that uses high pressure to pass a solvent through a column packed with a stationary phase, leading to a more efficient separation. diva-portal.orgglobalresearchonline.net

In the specific case of this compound, a reversed-phase HPLC system is utilized. The semi-purified fraction from the column chromatography is subjected to HPLC using a Megapak SIL-C18 column. The separation is achieved with a mobile phase consisting of a methanol (B129727) and water mixture in an 85:15 ratio. oup.com This method successfully yields pure this compound and the related compound, Ecklonialactone B. oup.com The use of HPLC coupled with mass spectrometry (HPLC-qTOFMS) has also been noted in the analysis of fractions from Ecklonia cava containing Ecklonialactone B, demonstrating its utility in identifying related compounds. nih.gov

Spectroscopic Characterization for Structural Confirmation and Quantification

Once this compound is isolated in its pure form, its chemical structure is determined using a suite of spectroscopic methods. oup.comoup.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. nih.govmtu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. nih.govmeasurlabs.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are employed to piece together its complex structure. nih.govacs.org

¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. measurlabs.com The ¹³C NMR spectrum of this compound shows 18 distinct carbon signals, confirming its molecular formula. oup.com Analysis of ¹H and ¹³C NMR data for Ecklonialactones A, B, and E revealed their structural similarities, suggesting they share the same stereochemistry at comparable stereocenters. nih.gov

To establish the connectivity between atoms, 2D NMR experiments such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C XHCORR (Heteronuclear Correlation) are utilized. acs.org These experiments help to map out the intricate network of proton-proton and proton-carbon correlations, which was essential in determining the relative stereochemistry of the molecule. nih.govacs.org

Table 1: ¹³C NMR Spectroscopic Data for this compound (67.9 MHz, CDCl₃)

| Chemical Shift (δ) | Carbon Atom Assignment |

|---|---|

| 8.7 | C-18 (CH₃) |

| 24.1 | C-3 (CH₂) |

| 25.3 | C-17 (CH₂) |

| 25.3 x 2 | C-4, C-5, C-6, C-7, or C-8 (CH₂) |

| 26.2 | C-4, C-5, C-6, C-7, or C-8 (CH₂) |

| 26.8 x 2 | C-4, C-5, C-6, C-7, or C-8 (CH₂) |

| 28.8 | C-14 (CH₂) |

| 33.5 | C-2 (CH₂) |

| 40.0 | C-11 (CH) |

| 46.3 | C-15 (CH) |

| 57.0 | C-13 (CH) |

| 61.0 | C-12 (CH) |

| 78.6 | C-16 (CH) |

| 128.2 | C-10 (CH) |

| 131.8 | C-9 (CH) |

| 173.8 | C-1 (C=O) |

Data sourced from Kurata et al., 1989. oup.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of this compound provides key evidence for its structural features. oup.com The presence of a strong absorption band at 1730 cm⁻¹ is characteristic of a carbonyl group within a lactone (cyclic ester). Other significant bands in the spectrum correspond to various C-H and C-O bonds within the molecule. oup.com

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1730 | C=O stretching (Lactone) |

| 1650 | C=C stretching |

| 1260 | C-O stretching |

| 1180 | C-O stretching |

| 1115 | C-O stretching |

| 1070 | C-O stretching |

| 1040 | C-O stretching |

| 990 | C-H bending |

| 830 | C-H bending |

Data sourced from Kurata et al., 1989. oup.com

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental formula. umich.edu For this compound, electron ionization mass spectrometry (EI-MS) showed a molecular ion peak (M⁺) at an m/z value of 292. oup.com This finding corresponds to the molecular formula C₁₈H₂₆O₃.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition. The experimentally determined exact mass for this compound is 290.18819469 Da, which is consistent with the calculated mass for the formula C₁₈H₂₆O₃. nih.gov This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Daltons) | Inferred Formula |

|---|---|---|---|

| MS (70 eV) | [M]⁺ | 292 | C₁₈H₂₆O₃ |

| HRMS | [M] | 290.18819469 | C₁₈H₂₆O₃ |

Data sourced from Kurata et al., 1989 and PubChem. oup.comnih.gov

Advanced Techniques for Stereochemical Analysis

The definitive determination of a molecule's three-dimensional structure, or stereochemistry, is a critical step in chemical analysis, as different stereoisomers can exhibit varied biological activities. For complex natural products like this compound, advanced spectroscopic techniques are indispensable for unambiguously assigning the absolute configuration of its chiral centers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org This differential absorption provides information about the spatial arrangement of atoms, making it invaluable for studying the stereochemical features of organic compounds. libretexts.orglongdom.org

In the structural elucidation of this compound, CD spectroscopy played a pivotal role. The absolute stereochemistry of this compound was successfully determined through the CD analysis of its dibenzoate derivative. researchgate.net This approach, where a chromophoric group (dibenzoate) is introduced, allows for the application of established empirical rules, such as the exciton (B1674681) chirality method, to correlate the observed CD spectrum with the absolute configuration of the stereocenters. The analysis of the dibenzoate derivative indicated that this compound possesses an 11S, 12R, 13S, 15R, 16S stereochemistry. researchgate.net This method is frequently employed in marine natural product chemistry to secure the stereochemical assignments of complex molecules.

Modern approaches to CD analysis are often supported by quantum chemistry calculations to predict theoretical spectra for possible stereoisomers, which are then compared with the experimental spectrum to assign the correct configuration confidently. mdpi.com

Optical Rotation Measurements

Optical rotation is the measurement of the angle to which a chiral compound rotates the plane of plane-polarized light. saskoer.cadigicollections.net This physical property is a characteristic feature of a specific enantiomer. libretexts.org The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. digicollections.netlibretexts.org The magnitude of the rotation is reported as the specific rotation, which is standardized for concentration and path length. libretexts.org

For the ecklonialactones, optical rotation measurements have been crucial for establishing stereochemical relationships within the family of compounds. This compound, B, and E, which were isolated from the brown alga Ecklonia stolonifera and the phaeophyte Egregia menziesii, exhibit similar ¹H- and ¹³C-NMR data. researchgate.net Crucially, their optical rotations are also comparable, which strongly indicates that Ecklonialactone B and E share the same absolute stereochemistry as this compound at the equivalent chiral centers. researchgate.net While optical rotation alone cannot determine the absolute configuration of a new compound without a known standard for comparison, it is an essential tool for correlating the stereochemistry of related natural products. saskoer.ca

Table 1: Optical Rotation Data for Ecklonialactone Congeners

| Compound | Specific Rotation ([(\alpha)]_D) | Solvent | Reference |

| This compound | Reported as similar to B and E | Not Specified | researchgate.net |

| Ecklonialactone B | Reported as similar to A and E | Not Specified | researchgate.net |

| Ecklonialactone E | Reported as similar to A and B | Not Specified | researchgate.net |

This table is based on the qualitative comparison reported in the literature; specific numerical values were not provided in the source.

Application of Chemical Derivatization in Analytical Methods

Chemical derivatization is the process of chemically modifying an analyte to produce a new compound, or derivative, that has properties more suitable for a given analytical method. numberanalytics.com This strategy is widely employed to overcome challenges in the analysis of certain compounds, including those with poor volatility, thermal instability, or low detector response. numberanalytics.comjfda-online.com

Enhancement of Detection Sensitivity and Selectivity

A primary goal of chemical derivatization is to enhance the sensitivity and selectivity of an analytical method. numberanalytics.commdpi.com By attaching a specific chemical tag to the analyte, its detectability can be significantly improved. For instance, introducing chromophores or fluorophores can render weakly absorbing compounds suitable for UV-Vis or fluorescence detection. mdpi.com

In mass spectrometry, derivatization can dramatically improve ionization efficiency, which is a critical factor for achieving high sensitivity. nih.gov Attaching moieties with high proton affinity or pre-charged groups can significantly boost the signal in electrospray ionization (ESI) mass spectrometry. nih.gov This enhancement can be substantial, with some methods reporting up to a 1000-fold increase in detection sensitivity for target analytes. nih.govmdpi.com Derivatization also improves selectivity by targeting specific functional groups, thereby reducing interference from matrix components and allowing for more accurate quantification. mdpi.com

Strategies for LC-MS and GC-MS Analysis

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical platforms where chemical derivatization is frequently applied to expand the range of analyzable compounds and improve method performance. nih.govnih.gov

For GC-MS analysis , derivatization is often essential. Many polar and non-volatile compounds, such as those with hydroxyl (-OH) or amine (-NH2) groups, cannot be analyzed directly by GC. jfda-online.comresearchgate.net Derivatization reactions like silylation or acylation are used to replace active hydrogens, which reduces the analyte's polarity and increases its volatility and thermal stability, making it amenable to GC separation. jfda-online.com For example, using acetic anhydride (B1165640) for in-situ derivatization can protect reactive functional groups and prevent their degradation during analysis. mdpi.com

For LC-MS analysis , while it can handle a wider range of polar compounds than GC-MS, derivatization is still a valuable strategy. It is used to improve chromatographic retention and peak shape, enhance ionization efficiency for better sensitivity, and increase the specificity of detection. nih.govnih.gov For instance, unstable analytes can be trapped as more stable derivatives, enabling accurate quantification. nih.gov As seen in the stereochemical analysis of this compound, the preparation of a dibenzoate derivative not only aided in CD analysis but also produced a derivative suitable for mass spectrometric analysis. researchgate.net This highlights how a single derivatization strategy can serve multiple analytical purposes.

Table 2: Common Derivatization Strategies for GC-MS and LC-MS

| Technique | Common Derivatization Reactions | Purpose | Target Functional Groups |

| GC-MS | Silylation (e.g., with BSTFA) | Increase volatility, thermal stability | Alcohols, phenols, carboxylic acids, amines |

| Acylation (e.g., with anhydrides) | Increase volatility, improve detection | Alcohols, phenols, amines | |

| Alkylation (e.g., methylation) | Increase volatility, protect active hydrogens | Carboxylic acids, phenols | |

| LC-MS | Acylation | Improve ionization, enhance sensitivity | Amines, phenols |

| Alkylation | Improve retention, add charged tags | Carboxylic acids, thiols | |

| Isotope Labeling | Create internal standards for quantification | Various |

This table summarizes general derivatization strategies as described in sources jfda-online.com, researchgate.net, for GC-MS and nih.gov, nih.gov, nih.gov for LC-MS.

Future Directions in Ecklonialactone a Research

Advancements in Stereoselective Synthesis

The complex structure of ecklonialactone A presents a significant challenge for chemical synthesis. Future research will focus on developing more efficient and highly stereoselective synthetic routes. This includes the exploration of novel catalytic methods to control the stereochemistry at multiple chiral centers within the molecule. nih.gov Advances in areas like asymmetric carbene transfer and the use of multifunctional catalysts could provide powerful tools for achieving the desired stereoselectivity with high yields. nih.govresearchgate.net The development of such methods is not only crucial for producing sufficient quantities of this compound for biological studies but also for synthesizing analogs with modified stereochemistry to probe structure-activity relationships.

Comprehensive Elucidation of Specific Biosynthetic Enzymes and Mechanisms

Understanding how this compound is produced in nature is a fundamental goal. It is known that ecklonialactones are synthesized in living organisms through the lipoxygenase-mediated oxidation of polyunsaturated fatty acids. researchgate.netnih.gov Future research will aim to identify and characterize the specific enzymes involved in the biosynthetic pathway of this compound. nih.govresearchgate.net This involves a combination of genetic manipulation of the producing organisms, heterologous expression of candidate genes, and in vitro biochemical assays to determine the function of each enzyme. nih.govresearchgate.net Elucidating the biosynthetic pathway will not only provide insights into the fascinating chemistry of marine organisms but may also open up possibilities for biosynthetic production of this compound and its analogs.

In-depth Structure-Activity Relationship Profiling with Synthetic Analogs

To fully understand the biological potential of this compound, it is essential to determine which parts of the molecule are critical for its activity. This can be achieved through the synthesis of a variety of analogs with systematic modifications to the this compound structure. researchgate.netnih.gov These analogs can then be tested in biological assays to establish a comprehensive structure-activity relationship (SAR) profile. nih.govrsc.orgresearchgate.net For instance, modifying the lactone ring, the epoxide, or the side chain could reveal key pharmacophoric features. researchgate.net This information is invaluable for the design of more potent and selective compounds with therapeutic potential.

Table 1: Synthetic Analogs of Ecklonialactone and Related Compounds

| Compound | Key Synthetic Feature | Reference |

| Ecklonialactone B | Total synthesis achieved by multiple research groups. | researchgate.net |

| 9,10-dihydro-Ecklonialactone B | Synthesized via catalytic hydrogenation of Ecklonialactone B. | researchgate.net |

| ent-Ecklonialactone B | Enantiomer of Ecklonialactone B. | researchgate.net |

| 16-epi-Ecklonialactone B | Epimer of Ecklonialactone B at the C16 position. | researchgate.net |

| 12,13-diepi-Ecklonialactone B | Di-epimer of Ecklonialactone B at the C12 and C13 positions. | researchgate.net |

Identification of Novel Molecular Targets and Mechanistic Pathways

A critical area of future research is the identification of the specific molecular targets of this compound within cells. researchgate.netscielo.br Techniques such as chemical proteomics using photoaffinity probes can be employed to identify the proteins that directly interact with this compound. nih.gov Once potential targets are identified, further studies will be needed to validate these interactions and to elucidate the downstream signaling pathways that are affected. nih.gov Understanding the mechanism of action at a molecular level is crucial for predicting the therapeutic effects and potential side effects of this compound and its analogs.

Development of Sustainable Production Methods for Research Materials

The limited availability of this compound from its natural source necessitates the development of sustainable methods for its production. While total synthesis provides one avenue, future research should also explore more environmentally friendly and scalable approaches. researchgate.net This could involve the development of biocatalytic processes that utilize engineered enzymes from the biosynthetic pathway. biorxiv.org Another promising direction is the cultivation of the producing organism under controlled conditions to optimize the yield of this compound. Developing sustainable production methods is essential to provide a reliable supply of this valuable compound for ongoing research and potential future applications. aodr.orgmdpi.com

Q & A

Q. What are the key structural features of Ecklonialactone A, and how are they experimentally validated?

this compound is a macrocyclic oxylipin with a five-membered lactone ring containing two double bonds . Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) to assign stereochemistry and X-ray crystallography for absolute configuration confirmation. For example, coupling constants in -NMR and NOESY correlations resolve spatial arrangements, while mass spectrometry (HRMS) confirms molecular weight. Comparative analysis with synthetic analogs (e.g., Ecklonialactone B–F) helps validate structural uniqueness .

Q. What methodologies are recommended for isolating this compound from natural sources?

Isolation involves solvent extraction (e.g., methanol/dichloromethane) of macroalgae biomass, followed by chromatographic separation (flash chromatography, HPLC). Polar solvents preferentially extract oxylipins, while reverse-phase HPLC with C18 columns achieves purity >95%. TLC and LC-MS track fractions, with final characterization via spectroscopic methods .

Q. How can researchers design initial bioactivity assays for this compound?

Prioritize target-specific assays based on structural analogs’ known activities (e.g., anti-inflammatory or cytotoxic properties). Use in vitro models like RAW264.7 macrophages for anti-inflammatory screening (measuring NO inhibition) or MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., dexamethasone for inflammation) and validate results with dose-response curves and statistical tests (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Discrepancies may arise from differences in isolation purity, assay conditions, or cell line variability. Address this by:

Q. What strategies optimize the enantioselective synthesis of this compound?

Asymmetric catalysis (e.g., Sharpless epoxidation or Evans aldol reaction) introduces stereocenters, while ring-closing olefin metathesis (RCM) forms the macrocycle. For example, Grubbs’ catalyst facilitates RCM with yields up to 34%, though stereoselectivity may require chiral auxiliaries or kinetic resolution. Computational modeling (DFT) predicts transition states to refine reaction conditions .

Q. How should researchers design experiments to investigate this compound’s mechanism of action?

Combine omics approaches (transcriptomics/proteomics) with molecular docking. For instance:

- RNA-seq to identify differentially expressed genes post-treatment.

- Surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., COX-2).

- CRISPR-Cas9 knockout models to validate target necessity in observed bioactivity .

Q. What advanced spectroscopic techniques resolve ambiguities in this compound’s reactive sites?

Use -NMR with DEPT-135 to distinguish CH/CH groups in crowded spectra. Dynamic NMR experiments (variable temperature) assess conformational flexibility, while IR spectroscopy identifies lactone carbonyl stretching (~1740 cm). High-resolution X-ray crystallography (synchrotron radiation) resolves electron density maps for disputed regions .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC values. Assess goodness-of-fit via R and compare models (e.g., four-parameter logistic vs. Hill slope) using Akaike’s information criterion (AIC). Report confidence intervals and effect sizes (Cohen’s d) for robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.